
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as MMDQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has also been shown to interact with various receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, modulation of neurotransmitter systems, and regulation of gene expression. 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and receptors. However, one of the limitations of using 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, the identification of new targets for drug discovery, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide in vivo.
Conclusion
In conclusion, 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, or 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, is a novel compound that has shown potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide as a therapeutic agent.
合成法
The synthesis of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3,4-dihydro-2H-quinoline in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified through recrystallization.
科学的研究の応用
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuropharmacology, 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been found to have anxiolytic and antidepressant effects by modulating the serotonergic and dopaminergic systems. In drug discovery, 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been used as a lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-7-14(8-6-13)18(21)19-16-9-10-17-15(12-16)4-3-11-20(17)24(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKHNDHOYWNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

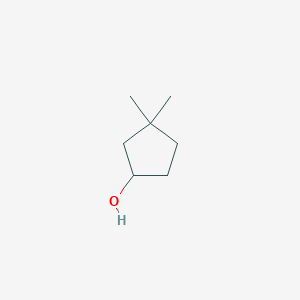
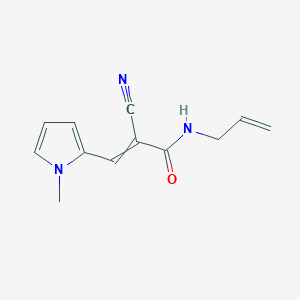

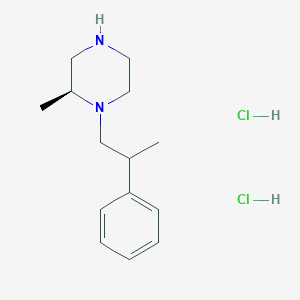

![(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2622322.png)



![9-Chloro-6-methylindolo[3,2-b]quinoxaline](/img/structure/B2622327.png)
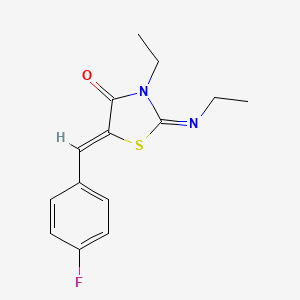
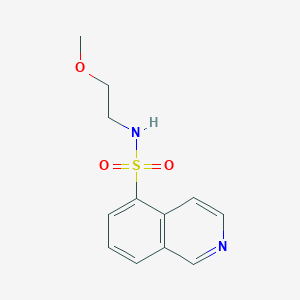

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2622331.png)